

"4-fluorophenyl 2-methyl-3-nitrobenzoate" stability testing protocol

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Compound of Interest

Compound Name: 4-fluorophenyl 2-methyl-3-nitrobenzoate

Cat. No.: B5885011

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Application Note: Comprehensive Stability Testing and Forced Degradation Protocol for **4-Fluorophenyl 2-methyl-3-nitrobenzoate**

Executive Summary & Mechanistic Rationale

The development of a robust stability-indicating method (SIM) for novel chemical entities requires a deep understanding of their intrinsic chemical vulnerabilities. This application note outlines the authoritative protocol for the stability testing and forced degradation of **4-fluorophenyl 2-methyl-3-nitrobenzoate**, an aryl ester with unique stereoelectronic properties.

When designing a stress protocol for this compound, scientists must account for two competing chemical forces:

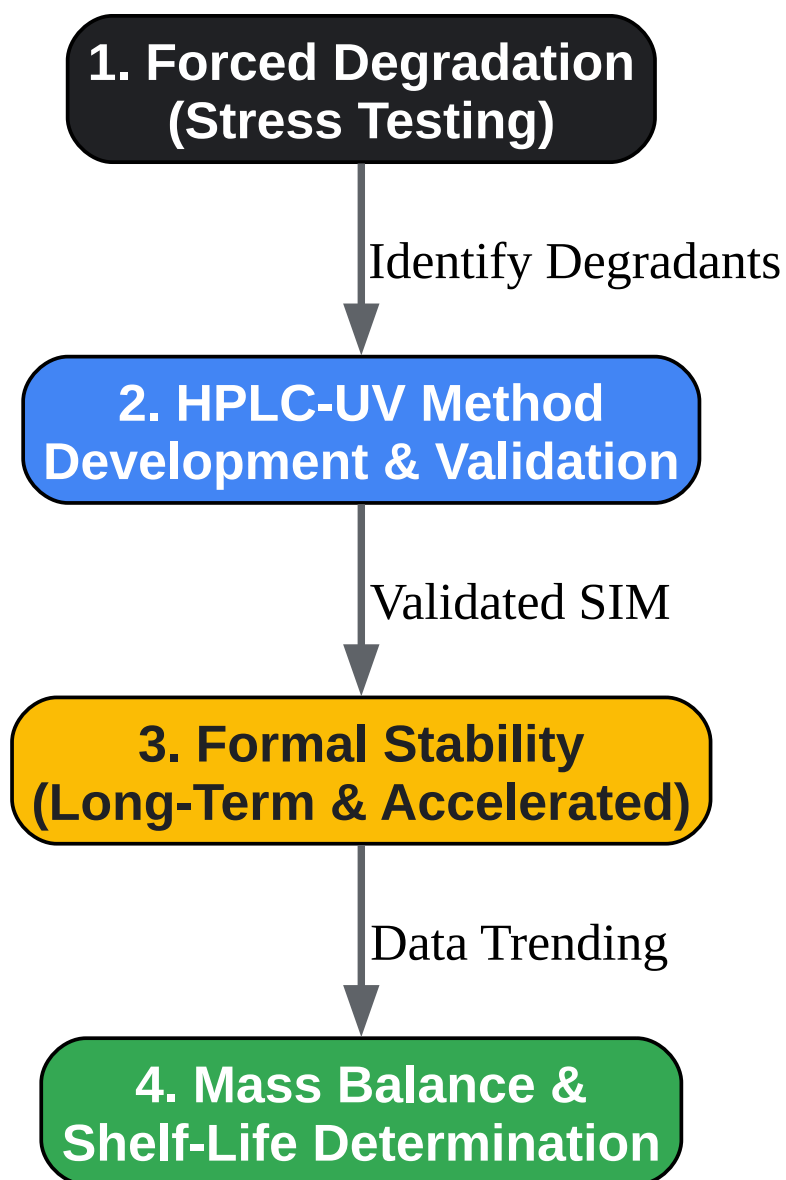
- **Accelerated Base Hydrolysis:** The 4-fluorophenoxy moiety acts as an excellent leaving group due to the strong inductive electron-withdrawing effect of the fluorine atom. This renders the ester highly susceptible to base-catalyzed hydrolysis (B_{Ac}2 mechanism)[1].
- **Steric Shielding:** Conversely, the ortho-methyl group on the benzoate ring provides steric hindrance, partially shielding the carbonyl carbon from nucleophilic attack. This necessitates

harsher acidic conditions to achieve the target 5–20% degradation required for a valid SIM[2].

Furthermore, the nitroaromatic system is a known chromophore that can undergo photolytic degradation. Therefore, photostability testing is a critical path in this protocol to identify potential photo-adducts or nitro-reduction products[3].

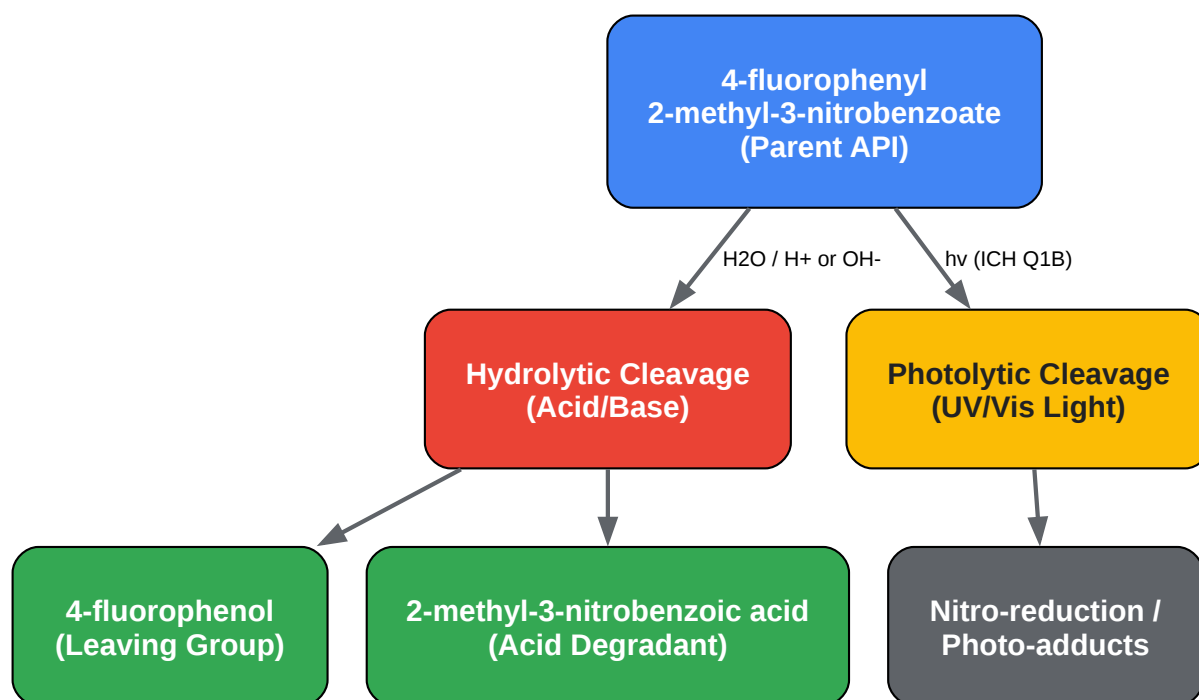
Stability Workflow & Chemical Pathways

To ensure a self-validating system, the protocol follows a linear progression from aggressive forced degradation to formal, long-term stability tracking. The primary goal of the forced degradation phase is to generate a mass balance, ensuring that all degradants (primarily 4-fluorophenol and 2-methyl-3-nitrobenzoic acid) are accurately quantified without overlapping with the parent peak[4].



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Fig 1. End-to-end stability testing workflow from forced degradation to shelf-life determination.



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Fig 2. Primary degradation pathways of **4-fluorophenyl 2-methyl-3-nitrobenzoate**.

Forced Degradation (Stress Testing) Protocol

Forced degradation intentionally subjects the API to conditions more severe than accelerated stability to elucidate degradation pathways[2]. The target is to achieve 5% to 20% degradation. Over-stressing (>20%) may lead to secondary degradation products that are not physiologically or commercially relevant, while under-stressing (<5%) fails to validate the analytical method's specificity[2].

Step-by-Step Methodology

1. Stock Solution Preparation: Accurately weigh 50 mg of **4-fluorophenyl 2-methyl-3-nitrobenzoate** and dissolve in 50 mL of HPLC-grade Acetonitrile (1 mg/mL stock).

2. Hydrolytic Stress (Acid & Base)[3]:

- Acidic: Transfer 5 mL of stock to a 20 mL vial. Add 5 mL of 0.1 N HCl. Seal and incubate at 60°C for 24–48 hours. Causality: The steric hindrance of the ortho-methyl group requires elevated heat to drive acid hydrolysis.
- Basic: Transfer 5 mL of stock to a 20 mL vial. Add 5 mL of 0.1 N NaOH. Incubate at Room Temperature (25°C) for 2–4 hours. Causality: The highly electronegative 4-fluoro group makes this ester extremely labile in base; monitor closely to prevent complete destruction of the parent molecule.
- Neutralization: Prior to HPLC injection, neutralize the acid sample with 0.1 N NaOH, and the base sample with 0.1 N HCl to arrest degradation and protect the silica-based HPLC column.

3. Oxidative Stress[1]:

- Transfer 5 mL of stock to a vial. Add 5 mL of 3% H₂O₂. Incubate at Room Temperature in the dark for 24 hours.

4. Thermal & Photolytic Stress (Solid State)[4]:

- Thermal: Spread 50 mg of the solid API in a thin layer on a Petri dish. Expose to 60°C in a dry oven for 7 days.
- Photolytic: Expose a thin layer of solid API to UV/Vis light to achieve a minimum of 1.2 million lux hours and 200 Watt hours/m² of near UV energy, strictly adhering to [3].

Quantitative Data Summary: Stress Conditions

Stress Type	Reagent / Condition	Time & Temp	Target Degradation	Primary Expected Degradants
Acidic	0.1 N HCl	60°C, 24-48h	5–20%	4-fluorophenol, 2-methyl-3-nitrobenzoic acid
Basic	0.1 N NaOH	25°C, 2-4h	5–20%	4-fluorophenol, 2-methyl-3-nitrobenzoic acid
Oxidative	3% H ₂ O ₂	25°C, 24h	5–20%	Minor N-oxides
Thermal	Dry Heat	60°C, 7 days	< 5%	Generally stable
Photolytic	1.2M lux hr (UV/Vis)	Ambient	5–20%	Nitro-reduction products, photo-adducts

Formal Stability Testing Protocol (ICH Q1A)

Once the HPLC-UV method is validated to separate the parent from all forced degradation products (proving it is "stability-indicating"), the formal stability study commences. This provides the empirical evidence required by regulatory agencies to establish a shelf-life[5].

Step-by-Step Methodology

- Batch Selection: Select three primary batches of the formulated drug product or bulk API[6].
- Packaging: Package the compound in the exact container closure system proposed for market distribution[5].
- Chamber Loading: Place the samples into validated, GMP-compliant environmental chambers calibrated to maintain precise temperature ($\pm 2^\circ\text{C}$) and humidity ($\pm 5\% \text{ RH}$)[7].
- Sampling & Analysis: Withdraw samples at predefined intervals and analyze via the validated HPLC-UV method. Evaluate for appearance, assay (parent concentration), and impurities (degradant concentration).

Quantitative Data Summary: ICH Q1A(R2) Storage Conditions

Study Type	Storage Condition	Minimum Time Period	Testing Frequency
Long-Term	25°C / 60% RH or 30°C / 65% RH	12 Months	0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated	40°C / 75% RH	6 Months	0, 3, 6 months
Intermediate*	30°C / 65% RH	6 Months	0, 3, 6 months

*Note: Intermediate testing is only triggered if a "significant change" (e.g., >5% degradation or failure to meet specifications) occurs during the 6-month accelerated study[5].

Data Analysis & Mass Balance

The hallmark of a trustworthy stability protocol is the achievement of Mass Balance. The sum of the assay value of the remaining **4-fluorophenyl 2-methyl-3-nitrobenzoate** plus the sum of all quantified degradation products should approximate 100% of the initial value[4]. A significant deviation from 100% indicates that degradants are either not eluting from the HPLC column, are not absorbing at the chosen UV wavelength (e.g., 254 nm), or are evaporating. If mass balance fails, orthogonal techniques such as LC-MS or GC-FID must be employed to identify the missing mass.

References

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